molecular formula C10H8ClN3O3 B13019338 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B13019338
M. Wt: 253.64 g/mol
InChI Key: CGZBTDLWXKNOGE-UHFFFAOYSA-N
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Description

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Quinoxaline derivative

    Reagent: Chloroacetyl chloride

    Base: Triethylamine

    Solvent: Dichloromethane

    Reaction Conditions: Room temperature, inert atmosphere

The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to introduce the imino group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction Reactions: Reduction of the imino group can yield amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various quinoxaline derivatives with different functional groups.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Quinoxaline amines.

Scientific Research Applications

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: A compound with similar structural features and potential antitumor activity.

    Pyrazolo[3,4-b]quinolinones: Compounds with a similar quinoxaline core and diverse biological activities.

Uniqueness

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both the chloroacetoxy and imino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

3-((2-Chloroacetoxy)imino)-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline derivatives, characterized by a unique chemical structure that includes a chloroacetoxy and imino functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound's molecular formula is C10H8ClN3OC_{10}H_8ClN_3O with a molecular weight of 253.64 g/mol. The structural features contribute to its biological properties and mechanisms of action against various pathogens.

Synthesis

The synthesis of this compound typically involves a multi-step process that allows for the introduction of functional groups critical for its biological activity. The general synthetic route includes:

  • Reaction of 1,2-phenylenediamine with chloroacetic acid.
  • Treatment with chloroacetyl chloride to introduce the chloroacetoxy group.
  • Formation of the imino group through condensation reactions.

These steps yield a compound that exhibits significant antibacterial activity against various strains.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. A study comparing various derivatives of 3,4-dihydroquinoxalin-2(1H)-one demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Table 1: Antibacterial Activity Against Various Bacterial Strains

Compound No.StructureE. coli (Zone of Inhibition)P. aeruginosaS. aureusS. pyogenes
5aH18 mm20 mm15 mm17 mm
5bm-OCH₃19 mm18 mm--
5im-F----

The results indicate that compounds with specific substituents exhibit varying degrees of antibacterial effectiveness, with some derivatives showing potent activity comparable to standard antibiotics like ciprofloxacin .

Other Biological Activities

In addition to antibacterial properties, derivatives of this compound have shown potential in other biological activities:

  • Antiviral Activity : Some studies have reported antiviral properties against viruses such as HIV and VSV (Vesicular stomatitis virus). For instance, certain dihydroquinoxaline derivatives demonstrated significant inhibitory effects on viral replication .
  • Anti-inflammatory Effects : Research has also highlighted anti-inflammatory activities associated with modifications of the quinoxaline structure, indicating a broader therapeutic potential beyond antimicrobial applications .

Case Studies

Several studies have evaluated the biological activity of quinoxaline derivatives:

  • Antitubercular Activity : A study assessed the in vitro antitubercular activity of novel quinoxaline derivatives, revealing comparable efficacy to existing treatments .
  • Synthesis and Screening : A systematic approach was employed to synthesize and screen various quinoxaline derivatives for their antibacterial properties against standard bacterial strains .

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

[(3-oxo-4H-quinoxalin-2-yl)amino] 2-chloroacetate

InChI

InChI=1S/C10H8ClN3O3/c11-5-8(15)17-14-9-10(16)13-7-4-2-1-3-6(7)12-9/h1-4H,5H2,(H,12,14)(H,13,16)

InChI Key

CGZBTDLWXKNOGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NOC(=O)CCl

Origin of Product

United States

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